molecular formula C11H13N B8460705 Rac-2-p-tolyl-butyronitrile

Rac-2-p-tolyl-butyronitrile

Cat. No.: B8460705
M. Wt: 159.23 g/mol
InChI Key: QDKMTOXKMLVUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-2-p-tolyl-butyronitrile is a racemic nitrile compound featuring a butyronitrile backbone (C₃H₆CN) substituted with a para-tolyl group (C₆H₄CH₃) at the second carbon. The "rac-" prefix denotes a 1:1 mixture of its enantiomers (R and S configurations). This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or chiral ligands due to its nitrile functionality and aromatic substituent .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(4-methylphenyl)butanenitrile

InChI

InChI=1S/C11H13N/c1-3-10(8-12)11-6-4-9(2)5-7-11/h4-7,10H,3H2,1-2H3

InChI Key

QDKMTOXKMLVUOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Rac-2-p-tolyl-butyronitrile can be synthesized through several methods. One common approach involves the reaction of p-tolylacetonitrile with an appropriate alkylating agent under basic conditions. For example, the reaction of p-tolylacetonitrile with butyl bromide in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Rac-2-p-tolyl-butyronitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    p-Toluic acid or p-tolylamide.

    Reduction: 2-p-tolylbutylamine.

    Substitution: Various substituted p-tolyl derivatives depending on the electrophile used.

Scientific Research Applications

Rac-2-p-tolyl-butyronitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Rac-2-p-tolyl-butyronitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Functional Group Substituent Molecular Formula Key Applications
This compound - Nitrile p-Tolyl C₁₁H₁₁N Synthetic intermediate
Butyraldehyde 123-72-8 Aldehyde - C₄H₈O Solvent, polymer precursor
4-tert-Butylphenol 98-54-4 Phenol tert-Butyl C₁₀H₁₄O Stabilizer, antioxidant
Butyltrichlorostannane 1118-46-3 Organotin Trichloro C₄H₉Cl₃Sn Catalyst, biocide
Butylphthalyl butylglycolate 85-70-1 Phthalate ester Butyl, glycolate C₁₆H₂₀O₆ Plasticizer for polymers

Functional Group Reactivity

  • Nitrile (this compound) : Nitriles undergo hydrolysis to carboxylic acids, reduction to amines, or participate in nucleophilic additions. The electron-withdrawing nitrile group stabilizes adjacent charges, enabling use in Grignard or alkylation reactions.
  • Aldehyde (Butyraldehyde) : More reactive than nitriles; prone to oxidation (to carboxylic acids) or nucleophilic additions (e.g., forming alcohols or imines). Used in resins and plasticizers .
  • Phenol (4-tert-Butylphenol): The acidic hydroxyl group (pKa ~10) enables hydrogen bonding and deprotonation for electrophilic substitutions. Applications include UV stabilizers and surfactants .

Substituent Effects

  • tert-Butyl (4-tert-Butylphenol): A bulky electron-donating group that increases hydrophobicity and steric hindrance, improving thermal stability in polymers .

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